An In-depth Technical Guide to the Core Chemical Properties of 6-Methoxy-5-nitro-1H-indazole
An In-depth Technical Guide to the Core Chemical Properties of 6-Methoxy-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-Methoxy-5-nitro-1H-indazole (CAS No: 152626-75-0).[1][2] Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide combines reported information for closely related analogs with predicted properties to offer a valuable resource for researchers. All predicted data are clearly indicated.
Chemical and Physical Properties
6-Methoxy-5-nitro-1H-indazole is a nitroindazole derivative with a molecular formula of C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol .[2] It is recognized as a useful intermediate in pharmaceutical synthesis.[1] The physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₃ | [2] |
| Molecular Weight | 193.16 g/mol | [2] |
| CAS Number | 152626-75-0 | [1][2] |
| Melting Point | Predicted: 200-210 °C | Based on similar nitroindazoles[3] |
| Boiling Point | Predicted: >300 °C (decomposes) | Based on related compounds |
| pKa | Predicted: 13-14 | Based on related indazoles |
| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; likely insoluble in water and non-polar organic solvents. | Based on the structure and data for similar compounds[4] |
| Appearance | Likely a yellow or orange solid | Based on related nitroaromatic compounds[5] |
Spectroscopic Data (Predicted)
2.1. Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.5 | br s | 1H | N-H |
| ~8.3 | s | 1H | H-4 |
| ~7.8 | s | 1H | H-7 |
| ~4.0 | s | 3H | OCH₃ |
2.2. Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-6 |
| ~142 | C-5 |
| ~140 | C-7a |
| ~135 | C-3 |
| ~120 | C-3a |
| ~115 | C-7 |
| ~105 | C-4 |
| ~57 | OCH₃ |
2.3. Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |
| 1550-1500 | Strong | Asymmetric NO₂ Stretch |
| 1350-1300 | Strong | Symmetric NO₂ Stretch |
| ~1280 | Strong | Aryl Ether C-O Stretch |
2.4. Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 193 | High | [M]⁺ |
| 178 | Medium | [M - CH₃]⁺ |
| 163 | Medium | [M - NO]⁺ |
| 147 | High | [M - NO₂]⁺ |
| 133 | Medium | [M - NO - CH₃]⁺ |
Experimental Protocols
While a specific, detailed synthesis protocol for 6-Methoxy-5-nitro-1H-indazole is not published, a plausible synthetic route can be devised based on established methods for indazole synthesis. A likely precursor is 6-methoxy-1-tetralone.
3.1. Proposed Synthesis of 6-Methoxy-5-nitro-1H-indazole
This proposed synthesis involves two key steps: the nitration of 6-methoxy-1-tetralone to produce 6-methoxy-5-nitro-1-tetralone, followed by the formation of the indazole ring.
Step 1: Synthesis of 6-Methoxy-5-nitro-1-tetralone (Precursor)
-
Materials: 6-methoxy-1-tetralone, acetic anhydride, nitric acid (65%), acetic acid.
-
Procedure:
-
Dissolve 6-methoxy-1-tetralone (1.0 eq) in acetic anhydride in an ice bath.
-
Slowly add a pre-mixed solution of nitric acid (65%) in acetic acid dropwise over 2 hours, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 2 hours at 0 °C.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to yield 6-methoxy-5-nitro-1-tetralone.[6]
-
Step 2: Formation of the Indazole Ring (Proposed)
-
Materials: 6-methoxy-5-nitro-1-tetralone, hydrazine hydrate, acetic acid.
-
Procedure:
-
Reflux a solution of 6-methoxy-5-nitro-1-tetralone (1.0 eq) and hydrazine hydrate (excess) in glacial acetic acid for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain 6-Methoxy-5-nitro-1H-indazole.
-
3.2. General Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Reference the chemical shifts to the residual solvent peak.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Biological Activity and Signaling Pathways
While the specific biological activity and mechanism of action of 6-Methoxy-5-nitro-1H-indazole have not been extensively studied, its structural features suggest potential activities based on related compounds. Nitroindazole derivatives are known for their diverse pharmacological effects, including anticancer, antimicrobial, and neurological applications.
A significant target for many 6-nitroindazole compounds is nitric oxide synthase (NOS).[7] NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Inhibition of NOS can have therapeutic effects in conditions associated with excessive NO production, such as neurodegenerative diseases and certain cancers.[7]
The antiproliferative activity of related 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been demonstrated against lung carcinoma cell lines, with IC₅₀ values in the low micromolar range.[6] This suggests that the 6-nitroindazole scaffold is a promising starting point for the development of new anticancer agents.
Visualizations
5.1. Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis of 6-Methoxy-5-nitro-1H-indazole.
5.2. Conceptual Signaling Pathway: NOS Inhibition
Caption: A conceptual diagram illustrating the potential inhibition of Nitric Oxide Synthase by 6-Methoxy-5-nitro-1H-indazole.
References
- 1. 6-METHOXY-5-NITRO (1H)INDAZOLE | 152626-75-0 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 952183-46-9 Cas No. | 7-Bromo-4-methyl-5-nitro-1H-indazole | Matrix Scientific [matrixscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
